(S)-2-Methyl-N-((E)-(tetrahydrofuran-2-YL)methylene)propane-2-sulfinamide
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Overview
Description
(S)-2-Methyl-N-((E)-(tetrahydrofuran-2-YL)methylene)propane-2-sulfinamide is an organosulfur compound and a member of the class of sulfinamides. This compound is known for its chiral properties and is often used in asymmetric synthesis as a chiral auxiliary. It plays a significant role in the synthesis of various amines, which are crucial intermediates in pharmaceuticals and other chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-N-((E)-(tetrahydrofuran-2-YL)methylene)propane-2-sulfinamide typically involves the enantioselective oxidation of di-tert-butyl disulfide to the corresponding thiosulfinate, followed by disulfide bond cleavage using lithium amide . The chiral ligand used in this process is often prepared by condensing an optically pure chiral aminoindanol with 3,5-di-tert-butyl salicylaldehyde .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methyl-N-((E)-(tetrahydrofuran-2-YL)methylene)propane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: It can be reduced to form sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H₂O₂), thionyl chloride (SOCl₂), and various amines. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Major Products
The major products formed from these reactions include sulfonamides, sulfides, and substituted sulfinamides .
Scientific Research Applications
(S)-2-Methyl-N-((E)-(tetrahydrofuran-2-YL)methylene)propane-2-sulfinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-Methyl-N-((E)-(tetrahydrofuran-2-YL)methylene)propane-2-sulfinamide involves its role as a chiral auxiliary. It facilitates the formation of chiral intermediates by providing a chiral environment during the reaction. This chiral environment ensures that the products formed are enantiomerically pure, which is crucial for the efficacy and safety of pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide:
Sulfenamides: These compounds are used in the synthesis of various organosulfur compounds and have similar reactivity patterns.
Sulfonamides: These compounds are used in medicinal chemistry and share some chemical properties with sulfinamides.
Uniqueness
What sets (S)-2-Methyl-N-((E)-(tetrahydrofuran-2-YL)methylene)propane-2-sulfinamide apart is its specific chiral configuration and its ability to form highly enantiomerically pure products. This makes it particularly valuable in the synthesis of pharmaceuticals where chirality is a critical factor .
Properties
Molecular Formula |
C9H17NO2S |
---|---|
Molecular Weight |
203.30 g/mol |
IUPAC Name |
(NE)-2-methyl-N-[[(2S)-oxolan-2-yl]methylidene]propane-2-sulfinamide |
InChI |
InChI=1S/C9H17NO2S/c1-9(2,3)13(11)10-7-8-5-4-6-12-8/h7-8H,4-6H2,1-3H3/b10-7+/t8-,13?/m0/s1 |
InChI Key |
VHJHDVJMQNCOBD-ONJIWIJTSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)/N=C/[C@@H]1CCCO1 |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1CCCO1 |
Origin of Product |
United States |
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